molecular formula C26H30O8 B585357 Nimbic Acid CAS No. 1794885-66-7

Nimbic Acid

Cat. No.: B585357
CAS No.: 1794885-66-7
M. Wt: 470.518
InChI Key: HJTQADUXZXDMJC-RSARTRMLSA-N
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Description

Nimbic acid is a novel phytotoxic tetranortriterpenoid isolated from the neem tree ( Azadirachta indica ), identified for its significant role in plant-plant interactions known as allelopathy . Research indicates that this compound B, a specific form of the compound, contributes to the allelopathic effects of neem leaves by potently inhibiting the growth of both dicotyledonous and monocotyledonous plants, including weed species such as barnyard grass . Its growth-inhibitory activity is observed at low micromolar concentrations, demonstrating its potency as a natural bioherbicidal agent . The investigation of this compound provides valuable insights into natural defense mechanisms of plants and offers a potential template for the development of new, environmentally benign herbicides . Beyond its phytotoxic profile, acute toxicity studies have been conducted in animal models, which help inform appropriate safety handling for laboratory research . This compound is presented to the scientific community as a tool for advancing research in plant physiology, natural product chemistry, and sustainable agricultural science.

Properties

CAS No.

1794885-66-7

Molecular Formula

C26H30O8

Molecular Weight

470.518

InChI

InChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-18(28)29)25(3)17(27)5-7-24(2,23(31)32)21(25)20(30)22(26)34-15/h5-8,11,14-16,20-22,30H,9-10H2,1-4H3,(H,28,29)(H,31,32)/t14-,15-,16-,20-,21+,22-,24-,25+,26-/m1/s1

InChI Key

HJTQADUXZXDMJC-RSARTRMLSA-N

SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)O)C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Infrared Spectroscopy

  • Peaks : 3402 cm⁻¹ (hydroxyl), 1761 cm⁻¹ (carbomethoxyl), 1732 cm⁻¹ (carboxylic acid), 1715 cm⁻¹ (α,β-unsaturated-γ-lactam), 1682 cm⁻¹ (cyclohexenone).

Nuclear Magnetic Resonance

  • ¹H-NMR (500 MHz, CDCl3): δ 5.56 (1H, br s, NH), 5.32 (1H, d, J = 11.4 Hz, H-6), 3.72 (3H, s, OCH3).

  • ¹³C-NMR : 178.9 (C-28, carboxylic acid), 170.3 (C-30, carbomethoxyl), 139.6 (C-23, lactam carbonyl).

High-Resolution Mass Spectrometry

  • HRESIMS : m/z 534.2364 [M+H]⁺ (calcd for C27H36NO10, 534.2339), confirming the molecular formula.

These data collectively establish the presence of an α,β-unsaturated-γ-lactam ring and a cyclohexenone moiety, distinguishing this compound B from structurally related limonoids.

Quality Control and Standardization

Batch consistency is ensured through:

  • HPLC-DAD : Retention time = 12.7 min (λ = 210 nm).

  • Residual Solvent Testing : MeCN levels <10 ppm (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions: Nimbic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Functional Similarities

Nimbic Acid B and Nimbolide B (C₂₈H₃₈O₇) are structurally related limonoids isolated from neem. Both share a triterpenoid core but differ in functional groups: Nimbolide B contains an α,β-unsaturated lactone ring, while this compound B features additional hydroxyl and carboxyl moieties . These structural variations influence their solubility, bioavailability, and biological activity.

Comparative Efficacy in Growth Inhibition

This compound B and Nimbolide B were directly compared in growth inhibition assays (Table 1). Nimbolide B demonstrated 4.8–7.8-fold greater potency than this compound B, with lower IC₅₀ values across all tested plant species . Both compounds showed selectivity for dicotyledonous plants (e.g., cress) over monocots (e.g., barnyard grass), suggesting a mechanism tied to plant physiology.

Table 1: Growth Inhibition Activity of this compound B and Nimbolide B

Compound Target Plant IC₅₀ (Root, μM) IC₅₀ (Shoot, μM) Selectivity Ratio (Root/Shoot)
This compound B Cress 5.7 9.4 5.1 (Cress/Barnyard)
Barnyard grass 29 210
Nimbolide B Cress 1.2 1.8 3.1 (Cress/Barnyard)
Barnyard grass 4.8 50

Data sourced from .

Antimicrobial Activity

While both compounds exhibit antimicrobial properties, Nimbolide B requires lower concentrations for efficacy. At 0.875 mg/disk, Nimbolide B inhibited Staphylococcus aureus and coagulase-negative staphylococci, whereas this compound B (3.5 mg/disk) showed broader but weaker activity against Bacillus subtilis and Pseudomonas spp. .

Toxicity Profiles

Both compounds display species-specific toxicity. Intravenous administration in mice caused lethality, but they were less toxic in rats and hamsters . No mutagenicity was detected in Ames tests (TA98/TA100 strains) for either compound .

Q & A

(Basic) What established synthesis protocols are recommended for producing high-purity Nimbic Acid in laboratory settings?

Methodological Answer:
Synthesis of this compound typically follows protocols analogous to nucleic acid engineering, emphasizing controlled reaction conditions and purification. Key steps include:

  • Reagent Optimization : Use anhydrous solvents and inert atmospheres to prevent side reactions (common in nucleotide synthesis) .
  • Chromatographic Purification : Employ HPLC or affinity chromatography to isolate this compound from byproducts, ensuring >95% purity .
  • Validation : Confirm structural integrity via mass spectrometry and NMR, referencing spectral libraries for cross-verification .

(Basic) Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer:
A multi-technique approach is critical:

  • Spectroscopy : NMR (¹H/¹³C) for bond configuration analysis; FT-IR for functional group identification .
  • Chromatography : Reverse-phase HPLC for purity assessment, coupled with UV-Vis detection for quantification .
  • Thermodynamic Profiling : Differential scanning calorimetry (DSC) to study thermal stability, referencing NIST thermochemical databases for validation .

(Advanced) How can researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Resolving discrepancies requires:

  • Meta-Analysis : Systematically compare experimental conditions (e.g., pH, temperature) across studies using tools like PRISMA guidelines .
  • Collaborative Replication : Engage independent labs to reproduce results under standardized protocols, mitigating batch-to-batch variability .
  • Statistical Modeling : Apply mixed-effects models to account for clustered data (e.g., biological replicates) and identify confounding variables .

(Advanced) What experimental design considerations are critical for studying this compound’s interactions with biological systems?

Methodological Answer:
Key factors include:

  • Dose-Response Curves : Establish linear and non-linear ranges using log-fold dilutions to avoid saturation effects .
  • Control Systems : Use isogenic cell lines or knock-out models to isolate this compound’s specific effects .
  • Ethical Compliance : Adhere to NIH Guidelines for recombinant/synthetic nucleic acid handling if biological systems involve genetic modifications .

(Basic) What safety protocols are essential for handling this compound in laboratory environments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct synthesis in fume hoods to mitigate inhalation risks, particularly during volatile reagent use .
  • Waste Disposal : Segregate chemical waste according to EPA guidelines, avoiding aqueous drainage for acidic byproducts .

(Advanced) How can computational models enhance the prediction of this compound’s chemical behavior in novel environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to predict solvation dynamics and binding affinities .
  • QSAR Modeling : Train quantitative structure-activity relationship models on existing datasets to forecast reactivity or toxicity .
  • Data Integration : Cross-validate predictions with experimental results (e.g., kinetic assays) to refine algorithmic accuracy .

(Basic) How should researchers validate the reproducibility of this compound synthesis protocols?

Methodological Answer:

  • Inter-Lab Collaboration : Share protocols with external partners for blind validation, as recommended in NIH reproducibility initiatives .
  • Documentation : Maintain detailed logs of reagent lots, equipment calibration, and environmental conditions (humidity, temperature) .
  • Statistical Thresholds : Use RSD (relative standard deviation) <5% across triplicate runs to confirm consistency .

(Advanced) What strategies can mitigate batch-to-batch variability in large-scale this compound production for research?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line spectroscopy) to adjust synthesis parameters dynamically .
  • Design of Experiments (DoE) : Use factorial designs to identify critical process variables (e.g., catalyst concentration, reaction time) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) early, aligning with ICH guidelines for pharmaceutical-grade precision .

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